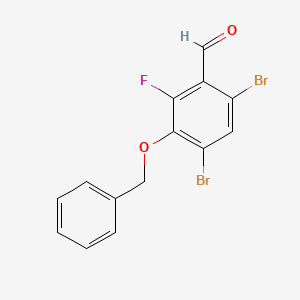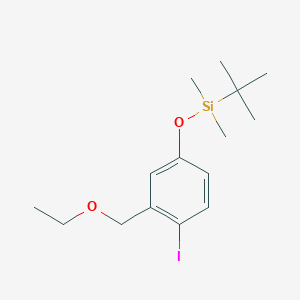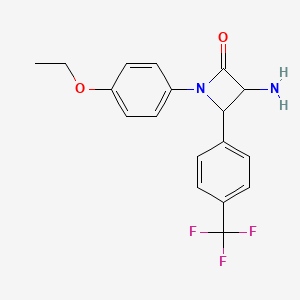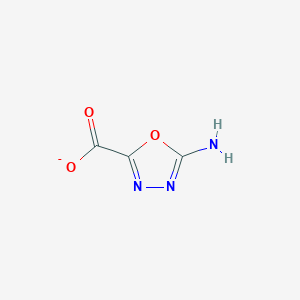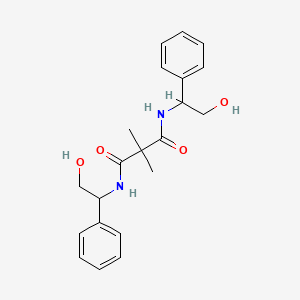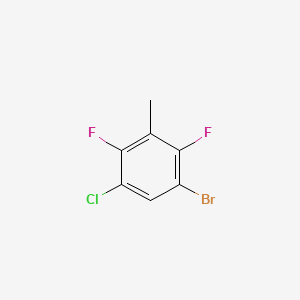
1-Bromo-5-chloro-2,4-difluoro-3-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-5-chloro-2,4-difluoro-3-methylbenzene is an aromatic compound with the molecular formula C7H4BrClF2 It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, chlorine, fluorine, and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-5-chloro-2,4-difluoro-3-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the halogenation of 3-methylbenzene (toluene) followed by selective fluorination. The reaction conditions often include the use of catalysts such as iron or aluminum chloride to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes halogenation, fluorination, and purification steps to ensure the desired product’s purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-5-chloro-2,4-difluoro-3-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine, chlorine, and fluorine) on the benzene ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used.
Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones, depending on the reaction conditions.
Aplicaciones Científicas De Investigación
1-Bromo-5-chloro-2,4-difluoro-3-methylbenzene has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 1-Bromo-5-chloro-2,4-difluoro-3-methylbenzene exerts its effects involves its ability to undergo electrophilic and nucleophilic substitution reactions. The electron-withdrawing groups (bromine, chlorine, and fluorine) on the benzene ring make it more susceptible to nucleophilic attack, facilitating various chemical transformations . The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Bromo-4,5-difluoro-2-methylbenzene
- 1-Bromo-2,5-difluoro-4-methylbenzene
- 1-Bromo-5-chloro-2,4-difluoro-3-methoxybenzene
Uniqueness
1-Bromo-5-chloro-2,4-difluoro-3-methylbenzene is unique due to the specific arrangement of halogen and methyl substituents on the benzene ring. This arrangement influences its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds .
Propiedades
Fórmula molecular |
C7H4BrClF2 |
|---|---|
Peso molecular |
241.46 g/mol |
Nombre IUPAC |
1-bromo-5-chloro-2,4-difluoro-3-methylbenzene |
InChI |
InChI=1S/C7H4BrClF2/c1-3-6(10)4(8)2-5(9)7(3)11/h2H,1H3 |
Clave InChI |
CPBYKPONWIOWEM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC(=C1F)Br)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,5-Dimethyl 2-[(4-ethynylphenyl)formamido]pentanedioate](/img/structure/B14770464.png)
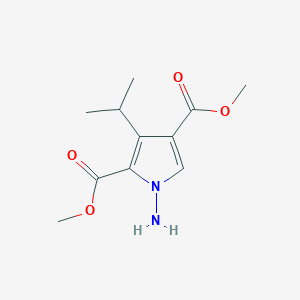

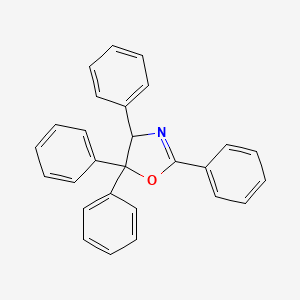
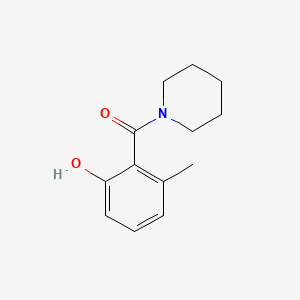
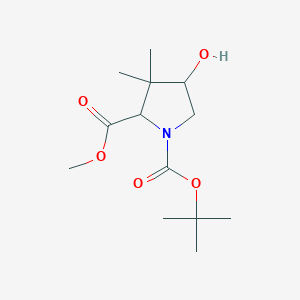
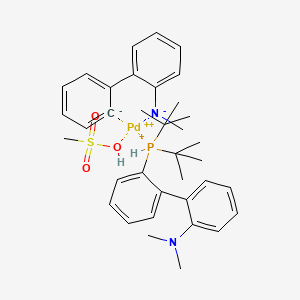
![N-[3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B14770495.png)
